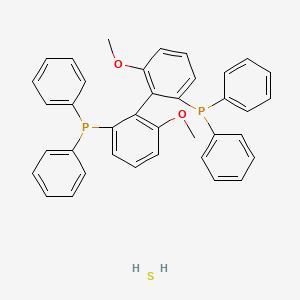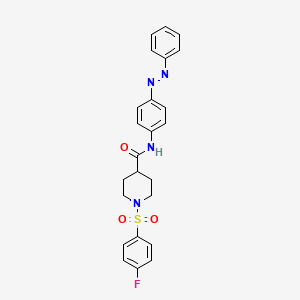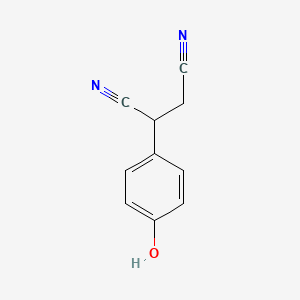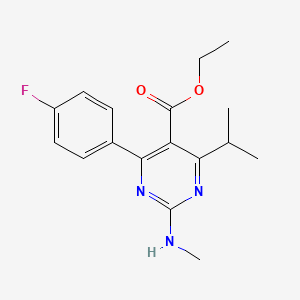
S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” typically involves the reaction of diphenylphosphine with a suitable chiral precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the chiral precursor under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, especially in catalytic cycles.
Substitution: The ligand can undergo substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of metal-ligand complexes.
科学研究应用
Chemistry
In chemistry, “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is widely used as a ligand in asymmetric catalysis. It forms complexes with transition metals that are used in enantioselective hydrogenation, hydroformylation, and other catalytic processes.
Biology and Medicine
In biology and medicine, this compound’s metal complexes are studied for their potential use in drug development and as diagnostic agents. The chiral nature of the ligand allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Industry
Industrially, “this compound” is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes used in manufacturing.
作用机制
The mechanism by which “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
2 2-Bis(diphenylphosphino)-1 1-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1 2-Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate ligand in coordination chemistry.
1 1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand used in various catalytic processes.
Uniqueness
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is unique due to its specific chiral structure, which provides distinct advantages in asymmetric catalysis. Its ability to form stable complexes with a wide range of transition metals makes it versatile and valuable in both research and industrial applications.
属性
分子式 |
C38H34O2P2S |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane |
InChI |
InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2 |
InChI 键 |
WXYRSZXESRYPFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)





![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)

